5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid is an organic compound characterized by the presence of acetylsulfanyl, chloro, and fluoro substituents on a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the introduction of the acetylsulfanyl group via a nucleophilic substitution reaction. The chloro and fluoro substituents are introduced through halogenation reactions. The final step often involves the formation of the benzoic acid moiety through carboxylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Thiolated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-fluorobenzoic acid: Lacks the acetylsulfanyl group, resulting in different chemical properties.
5-(Methylsulfanyl)-4-chloro-2-fluorobenzoic acid: Contains a methylsulfanyl group instead of an acetylsulfanyl group, leading to variations in reactivity and applications.
Uniqueness
5-(Acetylsulfanyl)-4-chloro-2-fluorobenzoic acid is unique due to the presence of the acetylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This compound’s combination of substituents makes it a valuable molecule for various research and industrial applications.
Eigenschaften
CAS-Nummer |
179735-26-3 |
---|---|
Molekularformel |
C9H6ClFO3S |
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
5-acetylsulfanyl-4-chloro-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H6ClFO3S/c1-4(12)15-8-2-5(9(13)14)7(11)3-6(8)10/h2-3H,1H3,(H,13,14) |
InChI-Schlüssel |
OHUARHUVXFMYHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC1=C(C=C(C(=C1)C(=O)O)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.